molecular formula C11H9N3O5S B14380312 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate CAS No. 89406-63-3

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate

Cat. No.: B14380312
CAS No.: 89406-63-3
M. Wt: 295.27 g/mol
InChI Key: GLMGNEACBWIKST-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate is a compound with the molecular formula C11H9N3O5S. It features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.

Chemical Reactions Analysis

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of enzymes like thymidylate synthase and histone deacetylases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.

Properties

CAS No.

89406-63-3

Molecular Formula

C11H9N3O5S

Molecular Weight

295.27 g/mol

IUPAC Name

[2-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl] N-(oxomethylidene)sulfamate

InChI

InChI=1S/C11H9N3O5S/c1-2-10-13-14-11(18-10)8-5-3-4-6-9(8)19-20(16,17)12-7-15/h3-6H,2H2,1H3

InChI Key

GLMGNEACBWIKST-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2=CC=CC=C2OS(=O)(=O)N=C=O

Origin of Product

United States

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